tert-butyl 4-(2-benzoyl-1,3-thiazol-5-yl)piperidine-1-carboxylate
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Overview
Description
tert-butyl 4-(2-benzoyl-1,3-thiazol-5-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a benzoyl-thiazole moiety and a t-butyloxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-benzoyl-1,3-thiazol-5-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Benzoylation: The thiazole ring is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Piperidine Substitution: The benzoyl-thiazole intermediate is reacted with piperidine under suitable conditions to form the desired piperidine derivative.
Boc Protection: Finally, the piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-(2-benzoyl-1,3-thiazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Benzyl-substituted piperidine derivatives.
Substitution: Deprotected piperidine derivatives.
Scientific Research Applications
tert-butyl 4-(2-benzoyl-1,3-thiazol-5-yl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.
Organic Synthesis:
Biological Studies: Researchers use this compound to study the biological activity of thiazole derivatives, including their antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-benzoyl-1,3-thiazol-5-yl)piperidine-1-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazole ring may participate in π-π stacking interactions, while the piperidine ring could engage in hydrogen bonding or hydrophobic interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
1-t-Butyloxycarbonyl-4-(2-benzyl-thiazol-5-yl)piperidine: Similar structure but with a benzyl group instead of a benzoyl group.
4-(2-Benzoyl-thiazol-5-yl)piperidine: Lacks the Boc protecting group.
1-t-Butyloxycarbonyl-4-(2-thiazol-5-yl)piperidine: Lacks the benzoyl group.
Uniqueness
tert-butyl 4-(2-benzoyl-1,3-thiazol-5-yl)piperidine-1-carboxylate is unique due to the presence of both the Boc protecting group and the benzoyl-thiazole moiety. This combination imparts specific chemical properties and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C20H24N2O3S |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
tert-butyl 4-(2-benzoyl-1,3-thiazol-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C20H24N2O3S/c1-20(2,3)25-19(24)22-11-9-14(10-12-22)16-13-21-18(26-16)17(23)15-7-5-4-6-8-15/h4-8,13-14H,9-12H2,1-3H3 |
InChI Key |
OGFQXQSMHSOJHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=C(S2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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